

AMP-PNP as a non-hydrolyzable ATP analog in molecular biology.

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An In-depth Technical Guide to AMP-PNP: The Non-Hydrolyzable ATP Analog in Molecular Biology

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(β , γ -imido)triphosphate (AMP-PNP) is a cornerstone tool in molecular biology, serving as a non-hydrolyzable analog of adenosine triphosphate (ATP). By substituting the bridging oxygen atom between the β and γ phosphates with an imido group (P-N-P), AMP-PNP effectively mimics the ATP-bound state of many enzymes without permitting the energetic release associated with hydrolysis.[1][2] This unique property allows researchers to trap and stabilize ATP-dependent enzymes in specific conformational states, providing invaluable insights into their structure, function, and mechanism. This guide details the core principles of AMP-PNP, its applications, quantitative parameters, and key experimental protocols.

Core Principles and Mechanism of Action

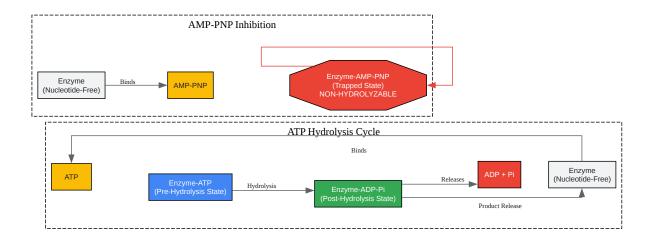
The utility of AMP-PNP stems from the chemical stability of its β-γ imido bond, which is highly resistant to enzymatic cleavage by ATPases.[1] While ATP is rapidly hydrolyzed to ADP and inorganic phosphate (Pi) to fuel cellular processes, AMP-PNP binds competitively to the ATP pocket of enzymes but remains intact.[3][4] This "locks" the enzyme in a pre-hydrolysis, substrate-bound conformation, enabling detailed study of this transient state.[1]



This mechanism is critical for dissecting the discrete steps of ATP-dependent processes. It allows researchers to distinguish between the effects of nucleotide binding (which AMP-PNP mimics) and the consequences of nucleotide hydrolysis and subsequent product release (which AMP-PNP prevents).[5][6] Although extremely stable, it is worth noting that very slow hydrolysis of AMP-PNP has been observed with some kinesin-related proteins, though at rates that are a tiny fraction of the ATP turnover rate.[7]

Diagram: ATP Hydrolysis vs. AMP-PNP Inhibition

The following diagram illustrates the fundamental difference between the processing of ATP and the static binding of AMP-PNP by an ATPase enzyme.



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A comparison of the enzymatic cycle of ATP versus the inhibitory binding of AMP-PNP.

Key Applications in Research and Development

AMP-PNP is a versatile tool with broad applications across various fields:



- Structural Biology: AMP-PNP is instrumental in preparing stable protein-nucleotide
 complexes for high-resolution structural analysis by X-ray crystallography and cryo-electron
 microscopy (cryo-EM).[8][9] By trapping the protein in a single, homogenous conformational
 state, it facilitates the growth of well-ordered crystals and improves the quality of cryo-EM
 reconstructions.[8]
- Enzyme Kinetics and Mechanism: It is widely used to study the kinetics of ATP-dependent enzymes. As a competitive or non-competitive inhibitor, it helps in determining kinetic parameters and elucidating the role of ATP binding in the catalytic cycle.[5][10][11] For example, it has been used to demonstrate that dynein cross-bridge release is dependent on ATP binding, not hydrolysis.[5]
- Motor Protein Function: In the study of molecular motors like kinesin, myosin, and dynein, AMP-PNP is used to investigate force generation, processivity, and microtubule or actin binding.[3][6][12] Kinesin, for example, binds strongly to microtubules in the presence of AMP-PNP, a state that mimics a key step in its processive walking motion.[3]
- Proteomics and Target Identification: AMP-PNP can be used as a probe in chemical proteomics to identify and isolate ATP-binding proteins from complex cellular lysates.[10]

Quantitative Data: Binding Affinities and Inhibition Constants

The affinity of AMP-PNP varies significantly among different ATP-binding proteins. This data is crucial for designing experiments and for the development of specific inhibitors. The following table summarizes key quantitative parameters for AMP-PNP with several well-characterized enzymes.



Protein Class	Specific Enzyme	Organism /System	Paramete r	Value	Condition s	Referenc e(s)
ATPase (P-type)	(Na+ + K+)- ATPase	Canine Kidney	Kd	4.2 μΜ	No Mg2+, 0-4°C	[13]
(Na+ + K+)- ATPase	Canine Kidney	Kd	2.2 μΜ	50 μM MgCl2, 0- 4°C	[13]	
(Na+ + K+)- ATPase	Canine Kidney	Kd	6.0 μΜ	2 mM MgCl2, 0- 4°C	[13]	_
ATPase (Hexameric	P4 RNA Packaging Motor	Pseudomo nas phage φ12	Inhibition	Non- competitive	In the presence of RNA	[10]
Motor Protein	Kinesin-1	Drosophila melanogas ter	IC50 (Velocity)	~400 μM	In vitro gliding assay	[3]
Motor Protein	Dynein	Sea Urchin Sperm	Ki	~8.1 mM	Reactivate d sperm motility	[5]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. Ki (inhibition constant) reflects the concentration required to produce half-maximum inhibition. IC50 is the concentration of an inhibitor that reduces the response by half.

Detailed Experimental Protocols Protocol: In Vitro Kinesin Gliding Motility Assay with AMP-PNP Inhibition

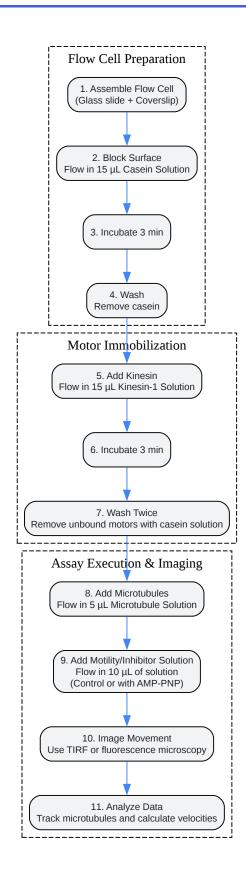
This protocol is adapted from established methods to measure the effect of AMP-PNP on the velocity of microtubules propelled by surface-adsorbed kinesin-1 motors.[1][3][5]



A. Reagents and Buffers:

- BRB80 Buffer: 80 mM PIPES/KOH (pH 6.8), 1 mM EGTA, 1 mM MgCl2.
- Casein Solution: 0.5 mg/mL casein in BRB80. Used for blocking non-specific binding.
- Kinesin-1 Solution: 0.004 mg/mL purified kinesin-1 in BRB80 supplemented with 0.2 mg/mL casein, 20 mM DTT, and 10 μM ATP.
- Microtubule Solution: ~100 nM taxol-stabilized, fluorescently-labeled tubulin polymers in BRB80.
- Motility Solution (Control): BRB80 containing 1.5 mM ATP, 10 μM Taxol, an oxygen scavenger system (e.g., 20 mM D-glucose, 20 μg/mL glucose oxidase, 8 μg/mL catalase), and 1 mM DTT.
- AMP-PNP Inhibition Solution: Motility Solution with the addition of a desired concentration of AMP-PNP (e.g., a serial dilution from 10 μM to 5 mM).
- B. Experimental Workflow:





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Workflow for an in vitro kinesin gliding motility assay with an inhibitor.



C. Procedure:

- Flow Cell Preparation: Construct a flow cell (~15 μL volume) using a glass slide, double-sided tape, and a coverslip.
- Surface Blocking: Introduce the Casein Solution into the flow cell and incubate for 3 minutes to block non-specific surface binding.
- Motor Adsorption: Remove the casein and immediately introduce the Kinesin-1 Solution.
 Incubate for 3 minutes to allow motors to adsorb to the surface.
- Wash: Wash the chamber twice with the casein solution to remove unbound motors.
- Microtubule Binding: Introduce the Microtubule Solution into the chamber.
- Initiate Motility: Without removing the microtubule solution, introduce the final Motility Solution (either control or with AMP-PNP). This provides the ATP/analog needed for movement.
- Imaging: Immediately transfer the slide to a fluorescence microscope (TIRF is recommended for low background) and record time-lapse image sequences.
- Data Analysis: Use tracking software (e.g., ImageJ plugins) to measure the velocity of individual microtubules. Plot velocity as a function of AMP-PNP concentration to determine the IC50.[3]

Protocol: Crystallization of a Protein-AMP-PNP Complex

This protocol provides a general framework for obtaining protein crystals in the presence of AMP-PNP, based on common practices in structural biology.[8][14]

A. Reagents and Buffers:

- Purified Protein: Highly pure (>95%) and concentrated (5-20 mg/mL) protein in a low-salt buffer (e.g., 20 mM HEPES, 50 mM NaCl).
- AMP-PNP Stock: A concentrated stock solution of AMP-PNP (e.g., 100 mM, pH 7.4) with MgCl2 at an equimolar or slight excess concentration.



 Crystallization Screens: Commercially available sparse-matrix screens (e.g., Morpheus, JCSG+, PACT).

B. Procedure:

- Complex Formation: Prior to setting up crystallization trials, incubate the purified protein with AMP-PNP. Mix the protein with AMP-PNP and MgCl2 to final concentrations that ensure saturation of the nucleotide-binding site (typically 1-5 mM AMP-PNP, with a 1- to 5-fold molar excess over the protein). Incubate on ice for at least 30 minutes.
- Centrifugation: Spin the protein-AMP-PNP complex solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregated protein.
- Crystallization Setup (Hanging Drop Vapor Diffusion):
 - Pipette 0.5-1.0 μL of the protein-AMP-PNP complex onto a siliconized glass coverslip.
 - Pipette an equal volume of the reservoir solution from a crystallization screen well into the protein drop. Avoid vigorous mixing.
 - Invert the coverslip and seal the reservoir well.
- Incubation: Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C).
- Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.
- Optimization: If initial screens yield no crystals or poor-quality crystals, optimize conditions
 by systematically varying the pH, precipitant concentration, and protein concentration around
 the initial "hit" conditions.

Conclusion

AMP-PNP remains an indispensable reagent for probing the mechanisms of ATP-dependent molecular machines. Its ability to act as a stable ATP mimic provides a unique window into the pre-hydrolysis state, enabling detailed structural, biochemical, and biophysical characterization. From elucidating the walking mechanism of kinesin to providing static snapshots of kinases for



drug design, AMP-PNP continues to be a powerful tool for researchers and drug developers seeking to understand and manipulate the fundamental energy transactions of the cell.

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